
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid is a complex organic compound with the molecular formula C14H40N4O18P6 . This compound is known for its unique structure, which includes multiple phosphonic acid groups, making it highly relevant in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated to a specific temperature, and the product is isolated through crystallization or other purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in different fields .
Aplicaciones Científicas De Investigación
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Plays a role in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating bone-related diseases due to its ability to bind to calcium ions.
Industry: Utilized in the production of flame retardants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways . The compound’s structure allows it to interact with multiple molecular targets, making it effective in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Uniqueness
What sets (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid apart from similar compounds is its multiple phosphonic acid groups, which enhance its binding affinity to metal ions. This unique feature makes it particularly useful in applications requiring strong chelation properties .
Propiedades
Número CAS |
75125-54-1 |
|---|---|
Fórmula molecular |
C14H40N4O18P6 |
Peso molecular |
738.33 g/mol |
Nombre IUPAC |
[3-[bis(phosphonomethyl)amino]propyl-[2-[3-[bis(phosphonomethyl)amino]propyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C14H40N4O18P6/c19-37(20,21)9-15(3-1-5-17(11-39(25,26)27)12-40(28,29)30)7-8-16(10-38(22,23)24)4-2-6-18(13-41(31,32)33)14-42(34,35)36/h1-14H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) |
Clave InChI |
JFRZETRSNDLRII-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCN(CCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


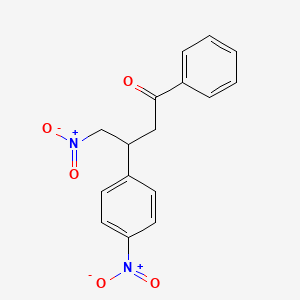
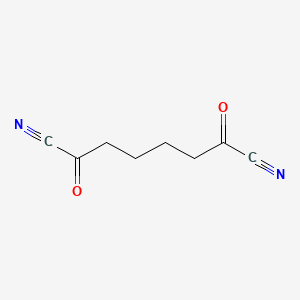
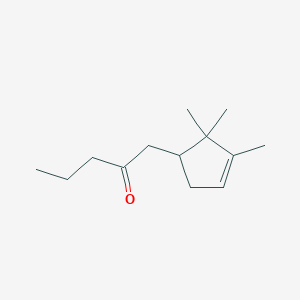
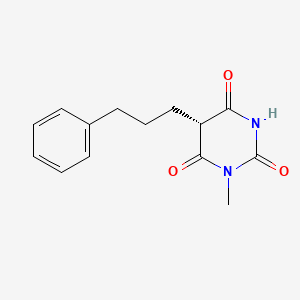

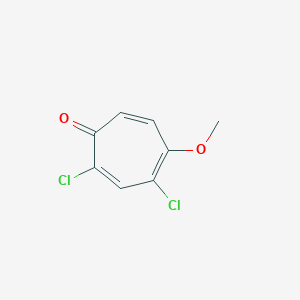
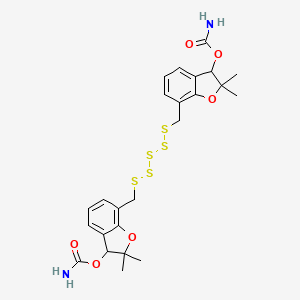
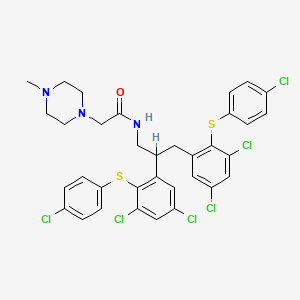
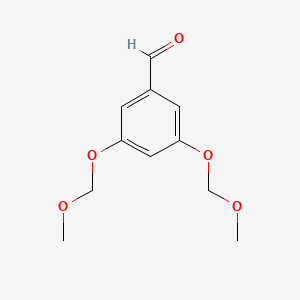

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
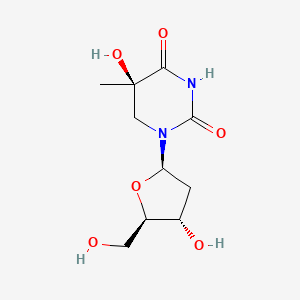

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
